

TINUVIN-1130: A Comparative Guide to UV Stabilization in Polymer Matrices

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **TINUVIN-1130**

Cat. No.: **B185860**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance evaluation of **TINUVIN-1130**, a benzotriazole-based ultraviolet (UV) absorber, across various polymer matrices. Its performance is objectively compared with alternative UV absorbers, supported by available experimental data. Detailed methodologies for key evaluation experiments are also presented to aid in research and development.

Executive Summary

TINUVIN-1130 is a liquid UV absorber known for its high thermal stability and broad UV absorption, making it suitable for a wide range of applications, including industrial and automotive coatings, as well as for the protection of light-sensitive substrates like wood and plastics.^{[1][2][3][4]} It is effective in both solvent-based and waterborne systems.^{[1][3][5]} This guide will delve into its performance characteristics, particularly in comparison to other commercially available UV absorbers, and provide the necessary experimental context for an informed evaluation.

Performance Comparison of UV Absorbers

The efficacy of a UV absorber is primarily determined by its ability to maintain the physical and aesthetic properties of the polymer it protects upon exposure to UV radiation. Key performance indicators include gloss retention, color stability (measured as ΔE), and the preservation of mechanical properties like tensile strength.

Quantitative Performance Data

The following table summarizes the comparative performance of **TINUVIN-1130** against other common benzotriazole UV absorbers in a typical coating system after 1000 hours of accelerated weathering.

Table 1: Performance Comparison of UV Absorbers in a Coating System

UV Absorber	Gloss Retention after 1000 hrs (%)	Color Change (ΔE)	Mechanical Integrity	Migration Tendency	Film Cracking Resistance
TINUVIN-1130	90	1.2	Excellent	Low	High
TINUVIN-326	78	2.1	Good	Moderate	Moderate
TINUVIN-328	65	3.5	Fair	High	Low
TINUVIN-350	92	1.0	Excellent	Low	High
Uvinul 3039	89	1.3	Excellent	Low	High

Data sourced from a comparative study on liquid hydroxyphenylbenzotriazole UV absorbers.[\[6\]](#)

In a study on water-based epoxy coatings exposed to 1000 hours of UV radiation, the inclusion of **TINUVIN-1130** demonstrated a significant reduction in yellowing and degradation of mechanical properties.

Table 2: Performance of **TINUVIN-1130** in Water-Based Epoxy Coating (1000 hrs UV Exposure)

Formulation	Yellowing Intensity Increase (%)	Tensile Strength Reduction (%)
Epoxy (Control)	-	-
Epoxy + TINUVIN-1130	8.9	10.20
Epoxy + ZnO	55.25	23.45

Furthermore, in a separate study on a transparent epoxy-diamine system, the addition of **TINUVIN-1130** resulted in a much lower reduction in tensile strength after 800 hours of UV radiation compared to an unprotected system.

Table 3: Performance of **TINUVIN-1130** in Epoxy-Diamine System (800 hrs UV Exposure)

Formulation	Tensile Strength Reduction (%)
Epoxy (Control)	~30
Epoxy + TINUVIN-1130	~11

Experimental Protocols

The performance data presented above is typically generated using standardized accelerated weathering and analytical techniques. Below are detailed methodologies for key experiments.

Accelerated Weathering

Accelerated weathering tests are designed to simulate the long-term effects of sunlight and moisture in a laboratory setting. Two common methods are QUV accelerated weathering and Xenon-Arc testing.

1. QUV Accelerated Weathering Test

- Standard: ASTM G154
- Apparatus: QUV Accelerated Weathering Tester

- Light Source: UVA-340 fluorescent lamps to simulate sunlight in the critical short-wavelength region.
- Cycle: A typical cycle for automotive exterior applications involves 8 hours of UV exposure at 70°C followed by 4 hours of condensation at 50°C.
- Evaluation: Samples are periodically removed and evaluated for changes in gloss, color, and other physical properties.

2. Xenon-Arc Test

- Standard: ASTM G155, ASTM D2565 (for plastics), ISO 4892-2
- Apparatus: Xenon-Arc Weather-Ometer
- Light Source: A filtered xenon arc lamp that provides a spectral distribution closer to natural sunlight.
- Conditions: A common cycle includes a black standard temperature of 65°C, an irradiance of 0.50 W/m² at 340 nm, and a cycle of 102 minutes of light followed by 18 minutes of light with water spray.
- Evaluation: Similar to QUV testing, samples are assessed for changes in physical and aesthetic properties at regular intervals.

Performance Evaluation Methods

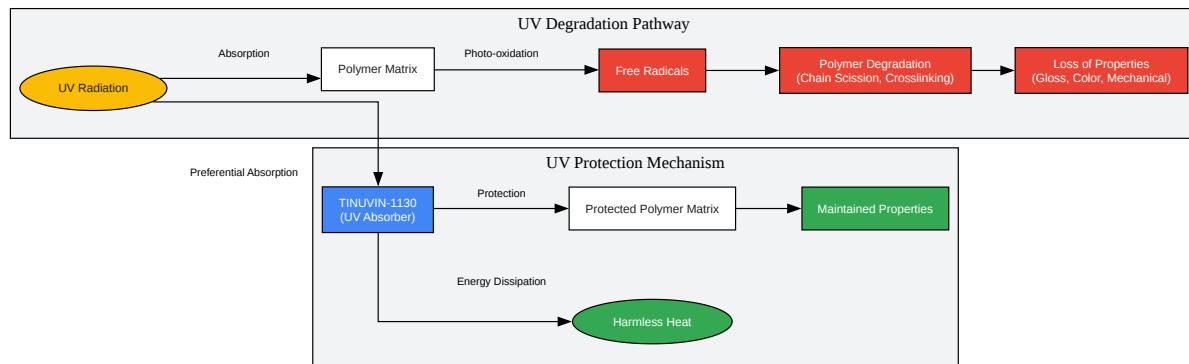
1. Gloss Measurement

- Standard: ASTM D523
- Apparatus: Gloss meter
- Procedure: The specular gloss of the coated surface is measured at a specific angle (e.g., 20°, 60°, or 85°). The percentage of gloss retention is calculated by comparing the gloss of the weathered sample to that of an unexposed control.

2. Color Stability Measurement

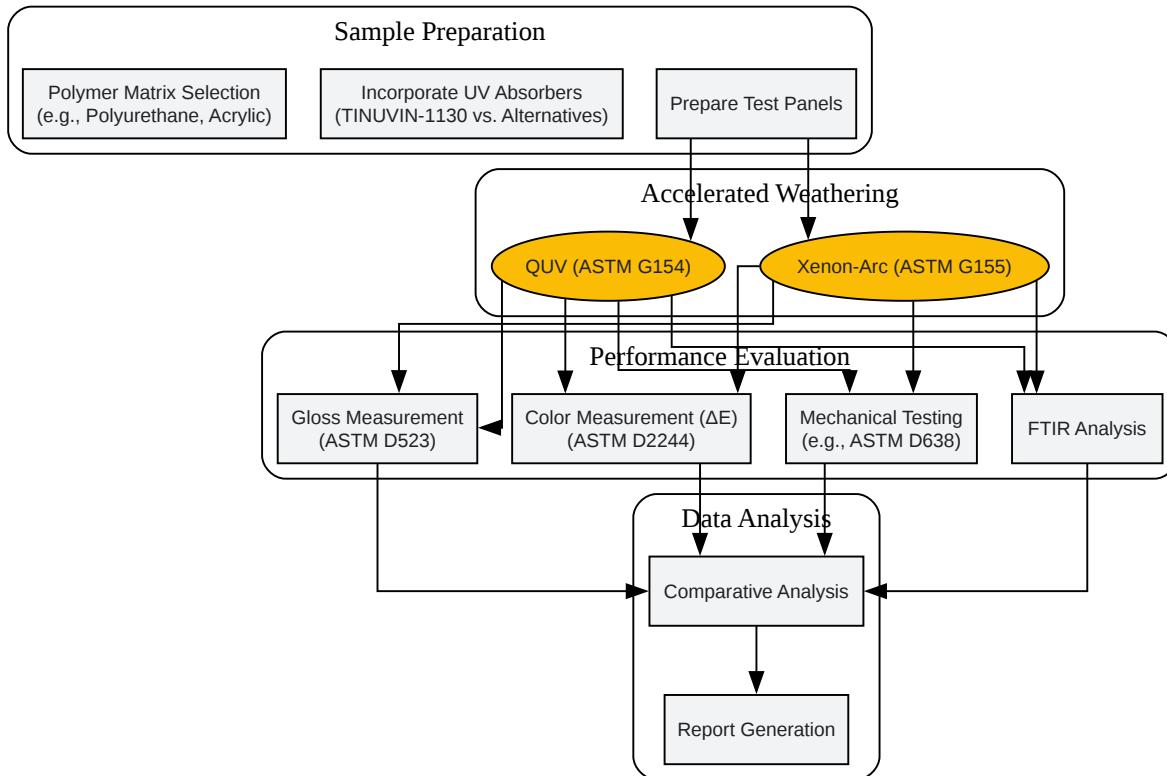
- Standard: ASTM D2244
- Apparatus: Spectrophotometer or colorimeter
- Procedure: The color coordinates (L, a, b) of the samples are measured before and after weathering. The total color difference (ΔE) is calculated using the CIELAB equation. A higher ΔE^* value indicates a greater change in color.

3. Mechanical Property Testing


- Standard: ASTM D638 (for tensile properties of plastics)
- Apparatus: Universal Testing Machine
- Procedure: Tensile properties such as tensile strength, elongation, and modulus of elasticity are measured for both unexposed and weathered samples. The percentage change in these properties is used to quantify the extent of degradation.

4. Fourier Transform Infrared (FTIR) Spectroscopy

- Apparatus: FTIR Spectrometer
- Procedure: FTIR analysis is used to monitor chemical changes in the polymer structure, such as the formation of carbonyl groups, which are indicative of photo-oxidation.


Signaling Pathways and Experimental Workflows

The degradation of polymers by UV radiation and the protective mechanism of UV absorbers can be visualized through logical workflows.

[Click to download full resolution via product page](#)

Caption: UV degradation pathway and the protective mechanism of a UV absorber.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for evaluating UV absorber performance.

Conclusion

TINUVIN-1130 demonstrates excellent performance in protecting polymer matrices from the detrimental effects of UV radiation, particularly in terms of maintaining gloss and color stability.^[6] Its liquid form and good compatibility make it a versatile choice for various coating and plastic applications.^[7] For optimal performance, especially in demanding exterior applications, **TINUVIN-1130** is often used in synergistic combinations with Hindered Amine Light Stabilizers (HALS).^{[1][8]} The selection of the most appropriate UV stabilization system will ultimately depend on the specific polymer matrix, the intended application, and the desired level of

durability. The experimental protocols outlined in this guide provide a framework for conducting rigorous and comparative evaluations to inform this selection process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dispersions-resins-products.bASF.us [dispersions-resins-products.bASF.us]
- 2. dispersions-resins-products.bASF.us [dispersions-resins-products.bASF.us]
- 3. ulprospector.com [ulprospector.com]
- 4. mychem.ir [mychem.ir]
- 5. specialchem.com [specialchem.com]
- 6. allhdi.com [allhdi.com]
- 7. unisunchem.com [unisunchem.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [TINUVIN-1130: A Comparative Guide to UV Stabilization in Polymer Matrices]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b185860#performance-evaluation-of-tinuvin-1130-in-different-polymer-matrices>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com